tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluoro-substituted phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine and a fluoro-substituted benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the fluoro-substituted phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its role in drug development and delivery.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison:
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the fluoro-substituted phenyl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of the fluoro-substituted phenyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the fluoro-substituted phenyl group.
Uniqueness: The presence of the fluoro-substituted phenyl group in tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H21FN2O2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21FN2O2/c1-9-5-6-10(11(15)7-9)12(16)8-17-13(18)19-14(2,3)4/h5-7,12H,8,16H2,1-4H3,(H,17,18) |
InChI Key |
RRGYMTWJBUPOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CNC(=O)OC(C)(C)C)N)F |
Origin of Product |
United States |
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